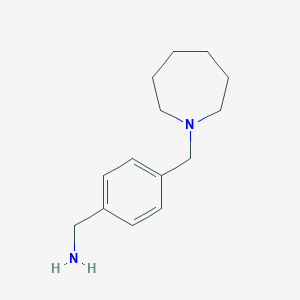

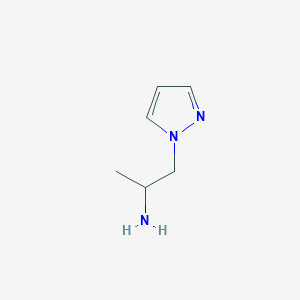

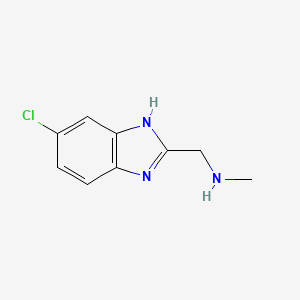

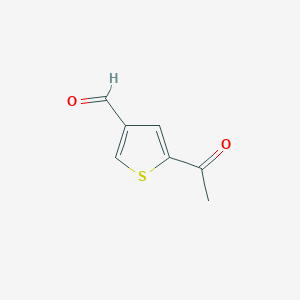

![molecular formula C10H13NS B1276604 4-环丙基-4,5,6,7-四氢噻吩[3,2-c]吡啶 CAS No. 869472-59-3](/img/structure/B1276604.png)

4-环丙基-4,5,6,7-四氢噻吩[3,2-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of heterocyclic compounds related to 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine has been explored through various methods. One approach involves the base-catalyzed reactions of nucleophilic reagents with carbodiimides, which are obtained by the aza-Wittig reaction of iminophosphorane with aromatic isocyanates. This method has been used to synthesize 7-Benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, a compound structurally related to the target molecule . Another synthesis route for related compounds includes the cyclocondensation of 1-acetonylpyridinium chloride, aromatic aldehyde, and cyanothioacetamide, leading to the formation of 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates .

Molecular Structure Analysis

The molecular structure and conformation of these heterocyclic compounds have been studied through crystal structure determination. For instance, the crystal structure of three tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives has been analyzed, revealing the influence of structural modifications on the overall molecular geometry. These structures exhibit 3D supramolecular architectures formed by self-assembly via stacking interactions and various hydrogen bonds . Additionally, the steric structures of related hydrogenated 6-hydroxypyridines have been discussed based on NMR spectral data .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes the potential for intramolecular cycloaddition, as suggested by the characterization of a guanidine intermediate in the base-catalyzed reaction mechanism . Furthermore, the dehydration and dehydrogenation of thiolates have been carried out, indicating the versatility of these heterocycles in undergoing chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these heterocyclic compounds are diverse. For example, the antibacterial activity of 2-chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carboxylic acids has been evaluated, with one derivative showing significant in vitro activity . Additionally, the chiroptical properties of N-(2-chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carbonyl)-L-α-amino esters have been studied, revealing sign inversion of Cotton effect bands in organic solvents, which is likely associated with conformational isomerism . Lastly, the synthesis of unusual fused tetraheterocyclic compounds demonstrates the ability to form multiple new bonds and the cleavage of C-S bonds, with water as the only by-product .

科学研究应用

合成和生物活性

4-环丙基-4,5,6,7-四氢噻吩[3,2-c]吡啶(THTP)衍生物已被探索其在各种药理领域中的潜力。值得注意的是,THTP的衍生物显示出广泛的生物活性。这些活性包括抗菌、抗利什曼病、抗心律失常、抗炎、抗高脂血症、抗抑郁、抗癌、抗血小板、抗糖尿病和抗结核活性。将THTP核与苯、吲哚、噁二唑和三唑等其他核融合已被发现可以增强药理活性。此外,在噻吩吡啶环的氮上进行取代可以显著改变这些化合物的生物活性(Rao, Rao, & Prasad, 2018)。

化学合成技术

已开发了各种THTP衍生物的合成方法。这些方法包括涉及芳基-3-氰基-2-取代-甲硫代环戊二烯[b]吡啶和Thorpe-Ziegler环化反应以形成氨基功能化的噻吩吡啶的反应。这些合成策略对于创造潜在药理用途的衍生物至关重要(Abdel-rahman, Bakhite, Mohamed, & Thabet, 2000)。

在抗癌和神经病研究中的潜力

THTP衍生物已被研究其抗癌和神经病活性。例如,特定化合物显示出作为血小板聚集抑制剂的有希望结果,这可能对抗血栓治疗的发展有价值(Challa, Mamidisetty, Ghanta, & Padi, 2014)。在另一项研究中,从2-氧代-2,5,6,7-四氢-3-氰基-1H-环戊二烯[b]吡啶合成的新型紧凑的环戊二氮杂噻吩[3',2':4,5]噻吩[3,2-d]嘧啶衍生物显示出显著的抗惊厥活性(Dabaeva et al., 2020)。

未来方向

As for future directions, “4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine” and its related compounds could be further explored for their potential applications in various fields such as proteomics research , as inhibitors of Phenylethanolamine N-Methyltransferase , and for their antibacterial activities .

属性

IUPAC Name |

4-cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-2-7(1)10-8-4-6-12-9(8)3-5-11-10/h4,6-7,10-11H,1-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLISNFNPLLPBMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C3=C(CCN2)SC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

CAS RN |

869472-59-3 |

Source

|

| Record name | 4-cyclopropyl-4H,5H,6H,7H-thieno[3,2-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

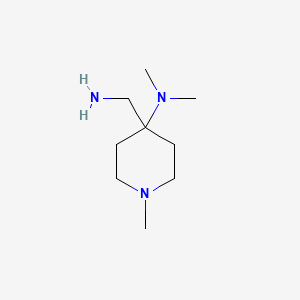

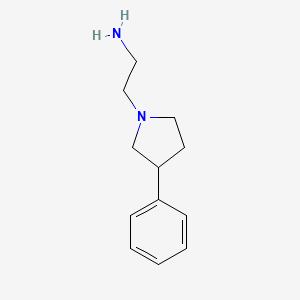

![2-[3-(Aminomethyl)piperidin-1-yl]ethanol](/img/structure/B1276540.png)